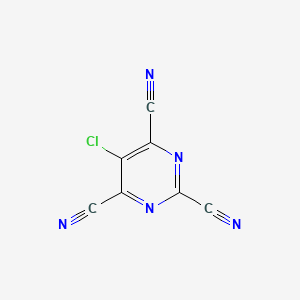
5-Chloropyrimidine-2,4,6-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrimidine-2,4,6-tricarbonitrile is a heterocyclic organic compound with the molecular formula C7HClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2,4,6-tricarbonitrile typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes a series of reactions including nucleophilic displacement, oxidation, and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloropyrimidine-2,4,6-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and nitrogen-centered nucleophiles.
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield 4-amino derivatives .
Applications De Recherche Scientifique
5-Chloropyrimidine-2,4,6-tricarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules, including potential anti-inflammatory and antiviral agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of nucleic acid analogs and enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 5-Chloropyrimidine-2,4,6-tricarbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivatives and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Similar in structure but contains fluorine atoms instead of nitrile groups.
4,5,6-Trichloropyrimidine-2-carbonitrile: Another chlorinated pyrimidine derivative with different substitution patterns.
Uniqueness
5-Chloropyrimidine-2,4,6-tricarbonitrile is unique due to its tricarbonitrile substitution, which imparts distinct electronic properties and reactivity compared to other pyrimidine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions .
Propriétés
Numéro CAS |
139444-93-2 |
|---|---|
Formule moléculaire |
C7ClN5 |
Poids moléculaire |
189.56 g/mol |
Nom IUPAC |
5-chloropyrimidine-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C7ClN5/c8-7-4(1-9)12-6(3-11)13-5(7)2-10 |
Clé InChI |
GPUVZUFBNCWSQQ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=NC(=N1)C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



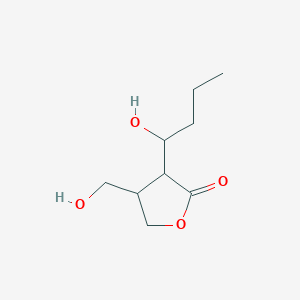
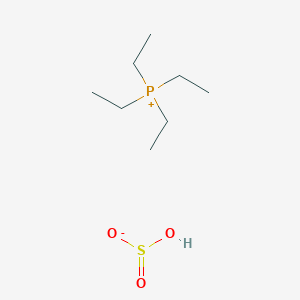

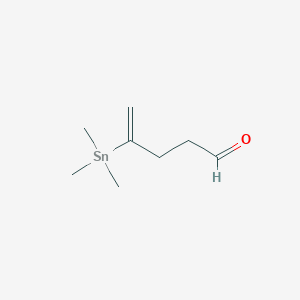
![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
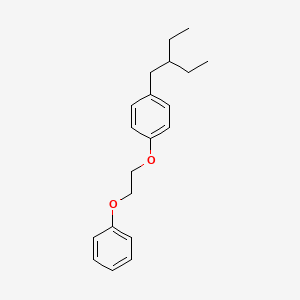
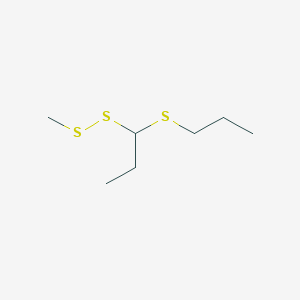
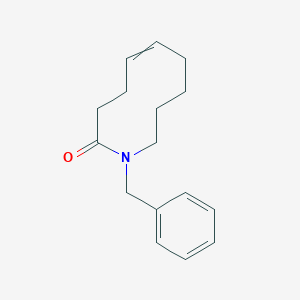
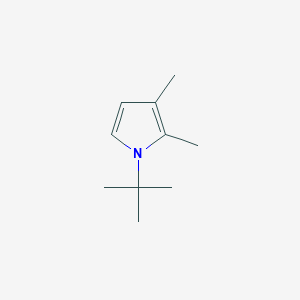
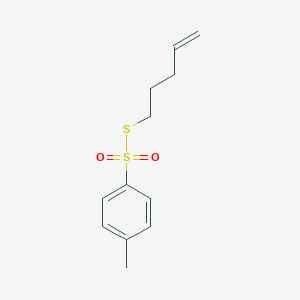
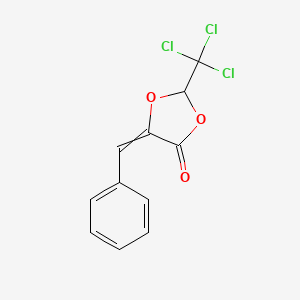
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)

